molecular formula C5H7Cl3O2S3 B14739538 Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane CAS No. 7120-50-5

Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane

Cat. No.: B14739538
CAS No.: 7120-50-5
M. Wt: 301.7 g/mol
InChI Key: DBJUDGQKINRGRT-UHFFFAOYSA-N
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Description

Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane is a chemical compound with the molecular formula C5H7Cl3O2S3 and a molecular weight of 301.6619 g/mol . This compound is characterized by the presence of a methoxy group, a trichloromethyl group, and a disulfanylcarbothioyl group, making it a unique and complex molecule.

Preparation Methods

The synthesis of Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane involves several steps. One common method includes the reaction of a methoxy-containing precursor with trichloromethyl disulfide under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfanyl group into thiols or other reduced sulfur-containing compounds.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.

Scientific Research Applications

Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane has several scientific research applications:

Mechanism of Action

The mechanism of action of Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the disulfanyl group can form disulfide bonds with other sulfur-containing molecules. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane can be compared with other sulfur-containing compounds such as:

Properties

CAS No.

7120-50-5

Molecular Formula

C5H7Cl3O2S3

Molecular Weight

301.7 g/mol

IUPAC Name

O-(2-methoxyethyl) (trichloromethyldisulfanyl)methanethioate

InChI

InChI=1S/C5H7Cl3O2S3/c1-9-2-3-10-4(11)12-13-5(6,7)8/h2-3H2,1H3

InChI Key

DBJUDGQKINRGRT-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=S)SSC(Cl)(Cl)Cl

Origin of Product

United States

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